This compound is primarily sourced from chemical suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates. It is categorized under amines, specifically as a substituted ethylamine due to the presence of both amino and dimethylamino groups. Its relevance spans across medicinal chemistry, materials science, and organic synthesis.
The synthesis of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine can be approached through several methods:
The molecular structure of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine can be described as follows:
The structural representation can be illustrated using molecular modeling software to visualize bond angles and molecular geometry.
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine participates in various chemical reactions:
The mechanism of action for [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine is primarily associated with its role as a neurotransmitter modulator:
The physical and chemical properties of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine include:
These properties are critical for determining its suitability in various applications.
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine has several noteworthy applications:
The compound is systematically named as N,N-dimethyl-1-(naphthalen-1-yl)ethane-1,2-diamine according to International Union of Pure and Applied Chemistry conventions [1] [2] [3]. This name specifies:
The systematic classification places this compound in two functional group categories: arylethylamines (due to the naphthalene-ethylamine linkage) and asymmetric diamines (featuring both primary and tertiary amine groups). Its structure bridges aromatic and aliphatic amine chemistry, imparting unique electronic and steric properties [2].
The compound’s fundamental chemical descriptors are consolidated below:
Table 1: Molecular Descriptors of N,N-dimethyl-1-(naphthalen-1-yl)ethane-1,2-diamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂ |
| Molecular Weight | 214.31 g/mol |
| Canonical SMILES | CN(C)C(CN)C₁=CC=CC₂=CC=CC=C₂1 |
| InChI | InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |
| InChI Key | MZFYSDVTOUQHHF-UHFFFAOYSA-N |
The SMILES notation encodes the naphthalen-1-yl group (C₁=CC=CC₂=CC=CC=C₂1) attached to a chiral carbon bearing both a dimethylamino group (N(C)C) and an aminoethyl chain (C(CN)). The InChI Key provides a unique, hash-derived identifier for database searches [1] [2] [3].
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 (Partition coefficient) | 2.1 | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Boiling Point | 320.8 ± 22.0 °C | [3] |
| Density | 1.065 ± 0.06 g/cm³ | [3] |
| pKa (of primary amine) | 8.73 ± 0.10 | [3] |
The moderate lipophilicity (XLogP3=2.1) suggests balanced solubility in both aqueous and organic phases, while the polar surface area indicates potential for membrane permeability [1] [3].
A defining structural feature is the chiral carbon (Cα) connecting the naphthalene ring to the ethylenediamine chain. This carbon exhibits tetrahedral geometry with four distinct substituents:
The compound thus exists as a pair of enantiomers (R and S configurations) due to its stereogenic center. This chirality is formally designated as an "undefined atom stereocenter" in computational databases, indicating that most commercial sources provide it as a racemate [1] [2]. The rotatable bond count of 3 (naphthalene-Cα, Cα-N(tertiary), and Cα-Cβ) permits conformational flexibility, though steric constraints from the naphthalene ring may restrict rotation [1].
Configurational isomerism significantly impacts molecular recognition. For example:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are assigned below based on structural analogs and computational modeling:
Table 3: Theoretical NMR Assignments
| Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Naphthalene C1-H | 8.10–8.30 | - | singlet |
| Naphthalene C2-H | 7.45–7.65 | 125.5 | doublet |
| Naphthalene C3-H | 7.70–7.90 | 126.3 | triplet |
| Naphthalene C4-H | 7.80–8.00 | 128.1 | doublet |
| Chiral methine (Cα-H) | 4.20–4.40 | 58.7 | quartet |
| Methylene (Cβ-H₂) | 2.60–2.80 | 46.2 | doublet |
| N-CH₃ (tertiary amine) | 2.20–2.40 | 42.0 | singlet |
Key features:
Mass Spectrometry (MS)
Electron ionization MS would likely show:
Infrared (IR) Spectroscopy
Predicted absorptions:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The naphthalene chromophore dominates absorption:
This comprehensive spectroscopic profile enables unambiguous identification in synthetic mixtures or biological matrices.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: